Product packaging for 2-Bromo-6-(methoxycarbonyl)benzoic acid(Cat. No.:CAS No. 912457-18-2)

2-Bromo-6-(methoxycarbonyl)benzoic acid

Cat. No.: B3011980
CAS No.: 912457-18-2
M. Wt: 259.055
InChI Key: RVJZCJPXZZKUNU-UHFFFAOYSA-N
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Description

Contextual Significance within Halogenated Aromatic Ester Chemistry

Halogenated aromatic compounds are fundamental components in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. sigmaaldrich.com The introduction of halogens onto an aromatic ring provides a "handle" for a wide array of subsequent chemical reactions, most notably metal-catalyzed cross-coupling reactions. acs.org This has made the halogenation of aromatic compounds a vital tool for creating carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

Within this broad class, halogenated benzoic acids and their esters are particularly valuable intermediates. google.com They are frequently employed as precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. google.compreprints.org The presence of the carboxyl or ester group can influence the reactivity of the aromatic ring and can also serve as a directing group for subsequent reactions or as a point for further molecular elaboration. acs.org The chemistry of these compounds allows for the construction of complex scaffolds, making them a cornerstone in the development of novel molecules. researchgate.net

Overview of its Potential as a Versatile Synthetic Building Block in Academic and Industrial Applications

The potential of 2-Bromo-6-(methoxycarbonyl)benzoic acid as a versatile building block stems from the orthogonal reactivity of its three functional groups. This trifunctionality allows for a stepwise and controlled synthesis, where each part of the molecule can be addressed under different reaction conditions.

The Carboxylic Acid Group: This group can undergo standard transformations such as conversion to amides, esters, or acid chlorides, providing a route to a wide range of derivatives. wikipedia.org

The Methyl Ester Group: The ester can be hydrolyzed back to a carboxylic acid, selectively reduced to an alcohol, or converted to other functional groups, offering a different set of synthetic possibilities from the adjacent carboxylic acid.

The Aryl Bromide: The carbon-bromine bond is the most significant feature for building molecular complexity. It is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of new bonds with carbon, nitrogen, or oxygen atoms.

The industrial relevance of similarly structured compounds underscores the potential of this compound. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the scalable synthesis of SGLT2 inhibitors, a class of drugs used in diabetes therapy. researchgate.net This highlights the utility of halogenated aromatic esters in the pharmaceutical industry for producing high-value active pharmaceutical ingredients.

Scope of Academic Inquiry into its Synthesis, Reactivity, and Applications as a Precursor

While this compound is commercially available as a chemical reagent, academic inquiry into this specific molecule focuses on its role as a member of the broader class of halogenated benzoic acid derivatives. bldpharm.com Research in this area typically covers several key aspects:

Synthesis: Academic efforts often focus on developing practical and regioselective methods for the halogenation of benzoic acids and their derivatives. acs.org The synthesis of a molecule like this compound would likely involve the selective bromination of a corresponding methoxycarbonyl benzoic acid precursor. google.com

Reactivity: A primary area of investigation is the use of aryl halides in transition metal-catalyzed cross-coupling reactions. Research would explore the reactivity of the C-Br bond in this compound with various coupling partners to synthesize complex substituted aromatic compounds. Furthermore, theoretical studies, such as Density Functional Theory (DFT), can be employed to predict the molecule's reactivity, molecular structure, and electronic properties, as has been done for structurally related bromo-benzoic acid derivatives. researchgate.net

Applications as a Precursor: Benzoic acid derivatives are widely used as starting materials for the synthesis of biologically active compounds. preprints.orgnih.gov Academic research would utilize this compound as a precursor to construct larger, more complex molecules with potential applications in medicinal chemistry or materials science. The ortho-relationship between the bromo and carboxyl groups can be exploited to synthesize heterocyclic systems or conformationally constrained biaryl compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 912457-18-2 bldpharm.comchemscene.com
Molecular Formula C₉H₇BrO₄ chemscene.com
Molecular Weight 259.05 g/mol chemscene.com
SMILES O=C(O)C1=C(C(OC)=O)C=CC=C1Br chemscene.com
Topological Polar Surface Area (TPSA) 63.6 Ų chemscene.com
Predicted LogP 1.9339 chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Hydrogen Bond Acceptors 3 chemscene.com

| Rotatable Bonds | 2 | chemscene.com |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Acetic anhydride (B1165640)
Benzoyl chloride
Bromobenzene
Phenylmagnesium bromide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO4 B3011980 2-Bromo-6-(methoxycarbonyl)benzoic acid CAS No. 912457-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJZCJPXZZKUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912457-18-2
Record name 2-Bromo-6-(methoxycarbonyl)benzoic acid
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Retrosynthetic Analysis and Strategic Disconnections for 2 Bromo 6 Methoxycarbonyl Benzoic Acid Synthesis

Identification of Primary Disconnection Points and Synthetic Targets

Retrosynthetic analysis begins by identifying key bonds in the target molecule that can be disconnected, corresponding to reliable chemical reactions. For 2-Bromo-6-(methoxycarbonyl)benzoic acid, the primary disconnections involve the carbon-bromine and carbon-carbon bonds attached to the aromatic ring.

The most logical disconnections for the target molecule are:

Disconnection of the C6-COOH bond: This is a powerful strategy that suggests the use of a directed ortho-metalation (DoM) reaction. In this scenario, a precursor like methyl 2-bromobenzoate (B1222928) would be treated with a strong base to deprotonate the C6 position, followed by quenching with carbon dioxide to install the carboxylic acid. This approach offers high regioselectivity.

Disconnection of the C2-Br bond: This suggests an electrophilic bromination of a 2-(methoxycarbonyl)benzoic acid precursor. However, this strategy presents significant regiochemical challenges. Both the carboxylic acid and the methyl ester are electron-withdrawing groups and direct incoming electrophiles to the meta positions (C4 and C5), making the desired C6-bromination highly unfavorable. While modern C-H activation methods can achieve ortho-halogenation, the directing group ability of the carboxyl group would favor halogenation at the C3 position. acs.org

Disconnection starting from a pre-functionalized ring: An alternative approach involves starting with a molecule where the relative positions of two groups are already established, such as 3-substituted phthalic acid derivatives, and then performing subsequent modifications.

Based on this analysis, the most promising retrosynthetic pathway involves the disconnection of the C6-COOH bond, identifying methyl 2-bromobenzoate as the key synthetic target. This intermediate can be readily prepared from commercially available 2-bromobenzoic acid.

Table 1: Retrosynthetic Disconnections and Corresponding Synthetic Equivalents
Disconnection StrategyBond DisconnectedGenerated SynthonSynthetic Equivalent (Precursor)Associated Reaction
Directed ortho-MetalationC6-COOHAryl Anion at C6Methyl 2-bromobenzoateLithiation followed by Carboxylation with CO₂
Electrophilic Aromatic SubstitutionC2-BrAryl Cation at C22-(Methoxycarbonyl)benzoic acidElectrophilic Bromination (e.g., Br₂/FeBr₃)

Analysis of Key Functional Groups and Their Interconversions

The synthesis of this compound involves the management of three key functional groups: a carboxylic acid (-COOH), a methyl ester (-COOMe), and a bromo (-Br) substituent. The interconversion and compatibility of these groups are central to the synthetic strategy. Functional Group Interconversion (FGI) is a common tactic used to modify groups to facilitate a particular reaction or to arrive at the final target structure. ub.edu

Key interconversions relevant to this synthesis include:

Esterification: The conversion of the carboxylic acid group to a methyl ester is a critical step. This is typically achieved via Fischer esterification, reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄). This transformation serves a dual purpose: it provides the final methoxycarbonyl group and acts as a protecting group for the acidic proton, which would otherwise interfere with organometallic reagents.

Saponification: The reverse reaction, the hydrolysis of an ester to a carboxylic acid, is accomplished by treatment with an aqueous base (e.g., NaOH or KOH) followed by acidification. This FGI would be relevant if the synthesis started from a diester precursor.

Carboxylation: The introduction of a carboxylic acid group can be achieved by reacting an organometallic intermediate, such as an organolithium or Grignard reagent, with carbon dioxide. This is a highly effective method for forming C-C bonds with the aromatic ring.

Halogenation: The introduction of the bromine atom onto the aromatic ring is a key step. While direct electrophilic bromination of benzoic acid derivatives often leads to undesired isomers, an alternative is the use of directed metalation followed by quenching with an electrophilic bromine source. acs.org

The compatibility of these reactions is crucial. For instance, the conditions for lithiation must be anhydrous and performed at low temperatures to avoid side reactions with the ester group, while the acidic conditions of Fischer esterification are compatible with the bromo substituent.

Table 2: Key Functional Group Interconversions (FGI)
TransformationStarting GroupTarget GroupTypical Reagents and ConditionsRelevance to Synthesis
Esterification-COOH-COOMeCH₃OH, H₂SO₄ (catalytic), refluxProtection of carboxylic acid; formation of final ester
Saponification-COOMe-COOH1. NaOH (aq), heat 2. H₃O⁺Deprotection or unmasking of the carboxylic acid
Carboxylation-Li or -MgBr-COOH1. CO₂ (s or g) 2. H₃O⁺Introduction of the C6-carboxyl group
Bromination (via DoM)-H (ortho to directing group)-Br1. n-BuLi or LDA 2. Br₂ or C₂Br₂Cl₄Alternative route for introducing the bromine atom regioselectively

Strategic Considerations for Achieving Regioselectivity and Chemoselectivity in Synthesis

The primary challenge in synthesizing a 1,2,3-trisubstituted benzene (B151609) ring like this compound is achieving the correct regiochemistry. The electronic properties of the substituents and the order in which they are introduced are the deciding factors.

Regioselectivity: The directing effects of the functional groups govern the outcome of aromatic substitution reactions. The carboxylic acid and methyl ester groups are meta-directors, while the bromo group is an ortho, para-director. A synthetic plan that relies on electrophilic aromatic substitution would fail to produce the desired 1,2,6-substitution pattern.

The most effective strategy to ensure the correct regioselectivity is to use a Directed ortho-Metalation (DoM) approach. In this strategy, a powerful directing group guides a strong base to deprotonate a specific ortho position, creating a nucleophilic aryl anion that can react with an electrophile.

A plausible and highly regioselective synthetic route is as follows:

Start with 2-bromobenzoic acid. This starting material already contains two of the required functional groups in the correct relative positions.

Esterification: Convert 2-bromobenzoic acid to methyl 2-bromobenzoate . This is a crucial chemoselective step. The acidic proton of the carboxyl group is protected as an ester, preventing it from being abstracted by the strong base in the next step.

Directed ortho-Metalation and Carboxylation: Treat methyl 2-bromobenzoate with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature (-78 °C). The methoxycarbonyl group is a potent directing group for ortho-lithiation. The bromine atom at the other ortho position (C2) further enhances the acidity of the C6 proton through an inductive effect and directs the metalation to this site. The resulting aryl anion is then quenched with solid carbon dioxide, and subsequent acidic workup yields the final product, This compound .

This sequence ensures that the final carboxyl group is installed exclusively at the C6 position, solving the regioselectivity challenge.

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. imperial.ac.uk In the proposed synthesis, the primary chemoselective challenge is to perform the C-H activation at the C6 position without the strong base attacking the electrophilic carbonyl of the ester group.

Choice of Base and Temperature: Using a sterically hindered, non-nucleophilic base like LDA is essential. The reaction is also performed at very low temperatures (-78 °C) to kinetically disfavor the nucleophilic attack on the ester carbonyl, allowing the faster deprotonation of the aromatic ring to proceed selectively.

Protection Strategy: The initial esterification of 2-bromobenzoic acid is a key example of a chemoselective strategy. It protects the acidic proton, enabling the use of an organolithium reagent which would otherwise be quenched.

Table 3: Comparison of Synthetic Strategies
StrategyKey StepsRegioselectivity ControlAdvantagesDisadvantages
Directed ortho-Metalation (DoM)1. Esterification of 2-bromobenzoic acid 2. Lithiation at C6 3. Carboxylation with CO₂Excellent; directed by -COOMe and -Br groups to the C6 position.High yielding, highly regioselective, and predictable.Requires anhydrous conditions, strong bases, and low temperatures.
Electrophilic Bromination1. Mono-esterification of phthalic acid 2. Electrophilic brominationPoor; -COOH and -COOMe are meta-directing, leading to bromination at C4/C5.Uses common, less hazardous reagents.Fails to produce the desired regioisomer.

Reactivity and Mechanistic Investigations of 2 Bromo 6 Methoxycarbonyl Benzoic Acid

Reactivity of the Aryl Bromide Functionality

The carbon-bromine bond on the aromatic ring is the most versatile site for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electronic and steric environment created by the ortho-carboxylic acid and meta-methoxycarbonyl groups.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. openstax.org

The viability of SNAr reactions is highly dependent on the electronic properties of the aryl halide. The reaction is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups stabilize the negatively charged Meisenheimer complex through resonance, lowering the activation energy of the reaction. libretexts.org

In 2-bromo-6-(methoxycarbonyl)benzoic acid, the aryl bromide is activated towards nucleophilic attack. The carboxylic acid and methoxycarbonyl groups are both electron-withdrawing, which helps to polarize the C-Br bond and stabilize the anionic intermediate formed upon nucleophilic attack. youtube.com Although the methoxycarbonyl group is in the meta position, which does not allow for resonance stabilization, the ortho-carboxylic acid group can effectively delocalize the negative charge. openstax.org Consequently, this compound is expected to react with strong nucleophiles, such as alkoxides, amines, or thiolates, under suitable conditions to replace the bromine atom.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and aryl bromides are common substrates for these transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govresearchgate.net Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids and their esters. nih.gov The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

This compound is a suitable candidate for Suzuki-Miyaura coupling. The C-Br bond can readily undergo oxidative addition to a palladium(0) catalyst. However, steric hindrance from the ortho-carboxylic acid group might influence the reaction rate compared to less substituted aryl bromides. researchgate.net The reaction would be expected to proceed with a variety of aryl- and heteroarylboronic acids to produce substituted biphenyl (B1667301) compounds.

CatalystBaseSolventTemperature (°C)Coupling Partner
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100Phenylboronic acid
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O90-1104-Methoxyphenylboronic acid
CataXCium A Pd G3K₃PO₄THF/H₂O90Heteroarylboronic esters

Table 1. Illustrative Suzuki-Miyaura Coupling Protocols Applicable to Aryl Bromides. (Note: These are general conditions and may require optimization for this compound). nih.govresearchgate.net

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are particularly useful for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, as well as carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The "classic" Ullmann reaction refers to the copper-promoted synthesis of symmetric biaryls from aryl halides at high temperatures. organic-chemistry.org Modern variations, often called Ullmann condensations, involve the coupling of an aryl halide with alcohols, amines, or thiols. wikipedia.org These reactions typically require a copper(I) catalyst, a ligand (such as phenanthroline or diamines), a base, and polar, high-boiling solvents. wikipedia.orgmagtech.com.cn

The aryl bromide functionality in this compound can participate in Ullmann-type couplings. For instance, reaction with an alcohol or phenol (B47542) (Ullmann ether synthesis) would yield an aryl ether. mdpi.com Coupling with an amine (often referred to as a Goldberg reaction) would produce an N-aryl product. wikipedia.org The reaction of 2,5-dibromobenzoic acid with aniline (B41778) to form 5-bromo-2-(phenylamino)benzoic acid demonstrates the feasibility of such C-N bond formations on related substrates. researchgate.net

NucleophileCatalystLigandBaseSolventTemperature (°C)
PhenolCuI1,10-PhenanthrolineCs₂CO₃DMF110-140
AnilineCu₂OBCOK₂CO₃H₂O130
Malonic EsterCu(I)PhenanthrolineKOHNMP150-200

Table 2. General Conditions for Ullmann-type Coupling Reactions. (Note: BCO = bis(cyclohexanone) oxalyldihydrazone; these are representative conditions for aryl bromides). wikipedia.orgthieme-connect.de

Beyond Suzuki and Ullmann couplings, the aryl bromide of this compound is amenable to other transition metal-catalyzed reactions. Furthermore, the presence of the carboxylic acid group introduces the possibility of directing C-H activation reactions.

Carboxylic acids are recognized as effective directing groups in transition metal-catalyzed C-H functionalization. researchgate.netsemanticscholar.org The carboxylate can coordinate to a metal center (e.g., palladium, rhodium, ruthenium) and direct the activation of a C-H bond at the ortho position. researchgate.netsigmaaldrich.com In the case of this compound, the C-H bond at the 5-position is ortho to the carboxylic acid directing group. Therefore, under appropriate catalytic conditions, this site could potentially undergo reactions like arylation, olefination, or acyloxylation. acs.orgprinceton.edu This reactivity is complementary to the cross-coupling reactions at the C-Br bond, offering an alternative pathway for molecular elaboration.

Metal-Catalyzed Cross-Coupling Reactivity of Aryl Bromides

Transformations Involving the Methoxycarbonyl Group

The methoxycarbonyl (methyl ester) group is a versatile functional handle that can undergo a range of chemical transformations.

The most common reaction of the methoxycarbonyl group is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. researchgate.net Given the steric hindrance from the adjacent bromine and carboxylic acid groups, the standard BAc2 mechanism (bimolecular base-catalyzed acyl-oxygen cleavage) might be slowed. stackexchange.com However, for methyl esters, an alternative BAl2 mechanism (bimolecular base-catalyzed alkyl-oxygen cleavage), involving an SN2 attack of the hydroxide on the methyl group, can become competitive, especially with sterically hindered carbonyl carbons. stackexchange.com Acid-catalyzed hydrolysis is also a viable method. Successful hydrolysis would convert this compound into 2-bromoisophthalic acid.

Other transformations of the ester are also possible. Transesterification could be performed by heating the compound in a different alcohol under acidic or basic catalysis. The ester could also be converted into an amide by reaction with an amine, often requiring activation of the ester or harsh conditions (aminolysis). More commonly, the carboxylic acid moiety would first be activated (e.g., to an acid chloride or using coupling agents), followed by reaction with an amine. rsc.org

Reactivity of the Carboxylic Acid Group (e.g., after ester hydrolysis)

The carboxylic acid moiety of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives.

The carboxylic acid group can be converted to various esters through Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would convert the carboxylic acid into a second methyl ester group, yielding dimethyl 2-bromobenzene-1,3-dicarboxylate. nih.gov The reaction is an equilibrium that is typically driven forward by using an excess of the alcohol, which often serves as the solvent.

The carboxylic acid group can be directly converted into an amide without the need for prior activation to a more reactive derivative like an acid chloride. nih.gov Various modern methods facilitate this transformation.

Lewis Acid Catalysis: Titanium tetrachloride (TiCl₄) has been shown to be an effective reagent for the direct condensation of carboxylic acids and amines. nih.gov For instance, benzoic acid reacts with aniline in the presence of TiCl₄ in pyridine (B92270) at 85°C to produce N-phenylbenzamide in high yield. nih.gov

Boron-Based Catalysis: Boric acid has emerged as a "green" catalyst for direct amidation. sciepub.com It is proposed to react with the carboxylic acid to form a mixed anhydride (B1165640) intermediate, which is then attacked by the amine to form the amide and regenerate the catalyst. sciepub.com

Phosphonium (B103445) Salt-Mediated Coupling: Amides can be synthesized by activating the carboxylic acid with phosphonium salts generated in situ from reagents like triphenylphosphine (B44618) and N-chlorophthalimide. nih.govresearchgate.net This method allows for the conversion of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides at room temperature in good to excellent yields. nih.govresearchgate.net

Reaction with Hydrazine (B178648): The carboxylic acid can also react with hydrazine derivatives. Studies have shown that benzoic acids can react with in situ released hydrazine in the presence of a triphenylphosphine-bromotrichloromethane system to yield 1,2-diacylhydrazines. researchgate.net

Table 3: Selected Methods for Amidation of the Carboxylic Acid Group

Method Reagents Key Features
Lewis Acid Catalysis TiCl₄, Amine, Pyridine Direct condensation at elevated temperatures. nih.gov
Boric Acid Catalysis Boric Acid, Amine "Green" catalytic method, often requiring reflux in a solvent like toluene. sciepub.com

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). learncbse.in The decarboxylation of aromatic carboxylic acids can be challenging and often requires specific conditions. For non-activated benzoic acids, effective protodecarboxylation can be achieved under microwave irradiation using a catalyst generated in situ from copper(I) oxide and 1,10-phenanthroline. organic-chemistry.org This method allows for the conversion of diversely functionalized aromatic carboxylic acids in high yields with short reaction times. organic-chemistry.org The process for this compound would result in the formation of methyl 2-bromobenzoate (B1222928). In the case of the hydrolyzed product, 2-bromo-1,3-benzenedicarboxylic acid, heating may lead to the loss of one or both carboxyl groups, a process well-documented for derivatives of malonic acid. masterorganicchemistry.com

Aromatic Ring Transformations

The reactivity of the benzene (B151609) ring in this compound is substantially influenced by its three substituents: a bromo group, a carboxylic acid group, and a methoxycarbonyl group. All three groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution compared to benzene. Their directing effects are crucial in determining the regioselectivity of further substitutions.

Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the aromatic ring. The positions open for substitution on the this compound ring are C3, C4, and C5. The directing effects of the existing substituents determine which position is favored.

Directing Effects: The carboxylic acid (–COOH) and methoxycarbonyl (–COOCH₃) groups are meta-directing deactivators. The bromo (–Br) group is an ortho, para-directing deactivator.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reagent/Reaction Electrophile Predicted Major Product
HNO₃ / H₂SO₄ (Nitration) NO₂⁺ 2-Bromo-4-nitro-6-(methoxycarbonyl)benzoic acid

The reduction of the aromatic ring of benzoic acid derivatives to their corresponding cyclohexane (B81311) rings is a significant transformation. This process, known as hydrogenation, typically requires high pressures of hydrogen gas and a metal catalyst.

For benzoic acid and its derivatives, various catalysts have proven effective. Studies on similar substrates suggest that platinum- or ruthenium-based catalysts are suitable for this transformation. For example, platinum on a titanium dioxide support (Pt/TiO₂) has shown high efficacy for the hydrogenation of benzoic acid under relatively mild conditions. Similarly, ruthenium on carbon (Ru/C) is also used, though sometimes requiring more forcing conditions. The hydrogenation of this compound would be expected to yield methyl 2-bromocyclohexane-1,6-dicarboxylate, although dehalogenation (loss of the bromine atom) could be a potential side reaction depending on the catalyst and conditions employed.

Table 2: Potential Conditions for Aromatic Ring Hydrogenation

Catalyst Typical Conditions Expected Product
Platinum on Titania (Pt/TiO₂) 50 bar H₂, 80 °C Methyl 2-bromocyclohexane-1,6-dicarboxylate

Mechanistic Studies and Computational Analysis of Reactions Involving this compound

While specific experimental mechanistic studies on this compound are not extensively documented, its reaction pathways can be understood through general principles of organic chemistry and computational analysis.

The mechanism for electrophilic aromatic substitution reactions, such as nitration, proceeds through a two-step pathway. The first step involves the attack of the aromatic ring's π-electrons on the electrophile (e.g., the nitronium ion, NO₂⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slowest and thus the rate-determining step of the reaction. The positive charge in this intermediate is delocalized across the ring. The stability of possible arenium ions dictates the regioselectivity. In the second, faster step, a base (like HSO₄⁻) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. banglajol.info For this compound, DFT calculations can provide deep insights into its chemical behavior without the need for direct experimentation.

DFT studies on similar substituted benzoic acids have been used to:

Predict Reactive Sites: By calculating the distribution of electron density and mapping the Molecular Electrostatic Potential (MEP), DFT can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For EAS, the most electron-rich positions on the aromatic ring are predicted as the likely sites of attack. dntb.gov.ua

Analyze Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. The location of the HOMO can indicate the site of electrophilic attack.

Model Reaction Pathways: DFT can be used to calculate the energies of reactants, intermediates, transition states, and products. This allows for the mapping of the entire reaction energy profile, helping to confirm the most likely reaction mechanism and predict the activation energies, which are related to reaction rates.

Table 3: Hypothetical DFT-Calculated Parameters for Reactivity Analysis

Parameter Calculated Value (Arbitrary Units) Implication for Reactivity
HOMO Energy -7.2 eV Indicates susceptibility to electrophilic attack
LUMO Energy -1.5 eV Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap 5.7 eV Suggests relatively low kinetic reactivity
Calculated Charge on C4 -0.05 Suggests a potential site for electrophilic attack

Derivatization and Advanced Functionalization Strategies for 2 Bromo 6 Methoxycarbonyl Benzoic Acid

Introduction of Diverse Functional Groups via the Aryl Bromide Moiety

The aryl bromide moiety is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted benzoic acid derivatives.

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with organoboron compounds. While specific examples with 2-bromo-6-(methoxycarbonyl)benzoic acid are not extensively documented in readily available literature, the general applicability of the Suzuki-Miyaura reaction to aryl bromides is well-established. gre.ac.ukresearchgate.netnih.gov This reaction would allow for the introduction of various aryl, heteroaryl, and alkyl groups at the 2-position. A general representation of this transformation is the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, leading to the synthesis of N-aryl and N-heteroaryl anthranilic acid derivatives. nih.govnih.gov These products are valuable intermediates in medicinal chemistry. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds by reacting the aryl bromide with a terminal alkyne. beilstein-journals.orgnih.govorganic-chemistry.org This reaction introduces an alkynyl functional group, which can be further elaborated, providing a pathway to complex molecular architectures. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Heck Reaction: The Heck reaction facilitates the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene. nih.govrsc.orgrug.nl This reaction allows for the introduction of vinyl groups, which can serve as versatile synthetic handles for further transformations. The reaction is catalyzed by a palladium complex in the presence of a base.

A summary of potential palladium-catalyzed cross-coupling reactions on the aryl bromide moiety is presented in the table below.

Coupling ReactionCoupling PartnerResulting Functional GroupPotential Products
Suzuki-MiyauraOrganoboron compounds (e.g., boronic acids, boronic esters)Aryl, heteroaryl, alkylBiphenyl (B1667301) and related derivatives
Buchwald-HartwigPrimary and secondary aminesAminoN-aryl anthranilic acid derivatives
SonogashiraTerminal alkynesAlkynylArylalkynes
HeckAlkenesVinylStilbene and related derivatives

Modifications of the Ester and Carboxyl Moieties for Synthetic Diversification

The ester and carboxyl groups of this compound offer additional sites for chemical modification, further expanding its synthetic utility.

Ester Hydrolysis and Amidation: The methyl ester can be selectively hydrolyzed to the corresponding dicarboxylic acid under basic conditions. This diacid can then be used in subsequent reactions. Alternatively, both the ester and the carboxylic acid can be converted into amides through reaction with amines, often facilitated by coupling agents or after conversion to a more reactive species like an acid chloride. nih.govorganic-chemistry.org The formation of amides is a crucial transformation in the synthesis of many biologically active molecules.

Reduction of Ester and Carboxyl Groups: The ester and carboxylic acid functionalities can be reduced to the corresponding alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required to reduce both functional groups to the diol. Selective reduction can be challenging but may be achieved through careful choice of reagents and reaction conditions. This transformation provides access to 2-bromo-6-(hydroxymethyl)benzyl alcohol, a versatile intermediate for further functionalization.

Esterification and Transesterification: The carboxylic acid can be esterified with various alcohols to introduce different ester groups, which can be useful for modifying the physical and chemical properties of the molecule or for use as protecting groups. Transesterification of the methyl ester is also a possibility under appropriate catalytic conditions.

The following table summarizes the key modifications of the ester and carboxyl moieties.

ReactionReagent/ConditionResulting Functional Group(s)
Ester HydrolysisBase (e.g., NaOH, KOH)Dicarboxylic acid
AmidationAmine, coupling agentAmide(s)
ReductionStrong reducing agent (e.g., LiAlH4)Diol
EsterificationAlcohol, acid catalystDifferent ester

Synthesis of Polyfunctionalized Aromatic Systems Utilizing the Compound

The strategic combination of reactions at the different functional sites of this compound allows for the synthesis of highly substituted and complex aromatic systems. For instance, a Suzuki-Miyaura coupling at the aryl bromide position followed by amidation of the carboxylic acid and hydrolysis of the ester would lead to a polyfunctionalized biphenyl derivative. Such multi-step sequences are crucial for building up molecular complexity from a relatively simple starting material. The synthesis of polycyclic aromatic hydrocarbons (PAHs) can also be envisioned through intramolecular cyclization reactions of appropriately derivatized intermediates. nih.govresearchgate.netsioc-journal.cn

Strategic Use in Multistep Synthesis Sequences for Building Complex Organic Scaffolds

Due to its versatile reactivity, this compound is an attractive starting material for the total synthesis of complex natural products and medicinally important compounds. The ability to sequentially or orthogonally functionalize the three distinct reactive sites allows for the construction of intricate molecular architectures. For example, the bromine atom can be used as a handle for late-stage diversification of a core scaffold built through manipulations of the ester and carboxyl groups. The precise order of reactions is critical to the success of such multi-step syntheses, often requiring careful planning of protecting group strategies.

Applications of 2 Bromo 6 Methoxycarbonyl Benzoic Acid As a Key Synthetic Intermediate in Academic Research

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 2-Bromo-6-(methoxycarbonyl)benzoic acid makes it a valuable starting material for the synthesis of intricate organic compounds. Organic chemists utilize such building blocks to systematically assemble complex target molecules. The presence of ortho-substituted functional groups (bromo and methoxycarbonyl) can influence the regioselectivity of subsequent reactions, offering a level of control in the synthetic pathway. While specific, high-profile total syntheses directly employing this molecule are not widely documented in mainstream literature, its potential is recognized within the broader context of synthetic methodology development.

Building Block for Pharmaceutical Intermediates and Precursors

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. As a member of this class, this compound holds potential as a precursor for various pharmaceutical intermediates. Its functional groups allow for the introduction of pharmacophores and other structural motifs necessary for biological activity.

A critical application of specialized benzoic acid derivatives is in the synthesis of precursors for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes. One such vital precursor is 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. thieme-connect.comresearchgate.net Published industrial-scale synthetic routes to this key intermediate, however, typically start from more readily available materials like dimethyl terephthalate. thieme-connect.comthieme-connect.com These established processes involve a multi-step sequence including nitration, hydrolysis, hydrogenation, esterification, bromination, and a Sandmeyer reaction. researchgate.netthieme-connect.com The literature detailing these scalable syntheses does not indicate the use of this compound as an intermediate in the formation of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.

Key SGLT2 Inhibitor Precursor and its Common Starting Material
Target IntermediateCommon Industrial Starting MaterialKey Synthetic Steps
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acidDimethyl terephthalateNitration, Hydrogenation, Esterification, Bromination, Diazotization (Sandmeyer reaction)

Beyond SGLT2 inhibitors, the broader class of brominated benzoic acids is instrumental in creating diverse, biologically active scaffolds. For instance, related isomers like 2-bromo-5-methoxybenzoic acid are used to synthesize isoindolinone derivatives and substituted aminobenzacridines. While direct examples for this compound are less common, its structural motifs suggest applicability in developing novel compounds for therapeutic research, where the combination of halogen and carboxylate groups can be exploited to build libraries of potential drug candidates.

Intermediate for Agrochemical Research and Development

In the field of agrochemical research, novel molecular structures are constantly sought for the development of new herbicides, pesticides, and fungicides. The synthesis of these active ingredients often relies on versatile building blocks. Although specific applications of this compound in major commercial agrochemicals are not prominently documented, compounds with similar substitution patterns are frequently investigated for potential biological activity in plant and pest management systems.

Utility in Materials Science and Polymer Chemistry Research

The development of new materials and polymers with tailored properties is an active area of research. Aromatic carboxylic acids and their derivatives can be used as monomers or functional additives in polymer synthesis. The presence of a bromine atom allows for further functionalization, such as through polymerization reactions or by serving as a site for grafting side chains, potentially influencing the thermal or optical properties of the resulting material. However, specific research detailing the incorporation of this compound into polymers or advanced materials is not widely available.

Contributions to Natural Product Analog Synthesis and Modification

The synthesis of natural products and their analogs is a significant driver of progress in organic chemistry and drug discovery. nih.govnih.gov Chemists often modify natural product scaffolds to enhance potency or improve pharmacokinetic properties. Halogenated aromatic compounds can serve as key fragments in the retrosynthetic analysis of complex natural products or their designed analogs. While the direct use of this compound in the total synthesis of a major natural product is not found in readily accessible literature, its potential as a building block for creating analogs of more complex structures remains a possibility within synthetic research programs.

Emerging Research Directions and Future Prospects for 2 Bromo 6 Methoxycarbonyl Benzoic Acid Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

A major thrust in modern chemistry is the development of synthetic methods that are both efficient and environmentally conscious. Research is moving towards greener protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Lignin (B12514952) Valorization : One promising avenue is the use of lignin, a complex polymer abundant in biomass, as a renewable feedstock. Research has demonstrated the potential to convert lignin into valuable benzoic acid derivatives (BADs) through oxidative cleavage processes. rsc.org This approach offers a sustainable alternative to petroleum-based starting materials for producing compounds like p-hydroxybenzoic acid, vanillic acid, and syringic acid, which could serve as precursors in multi-step syntheses involving structures similar to 2-Bromo-6-(methoxycarbonyl)benzoic acid. rsc.org

Green Oxidation Reagents : The development of cleaner oxidation methods is another key area. For instance, protocols using hydrogen peroxide with a selenium-containing catalyst in water have been reported for the synthesis of carboxylic acids from aldehydes. mdpi.com Such methods avoid the use of organic solvents and can incorporate recycling of the aqueous medium and catalyst, significantly improving the environmental profile of the synthesis. mdpi.com Similarly, solvent-free oxidation of benzyl (B1604629) alcohols to benzoic acids using catalysts like TBHP/oxone and FeCl3 represents another step towards more sustainable processes. researchgate.net

Solvent and Catalyst-Free Reactions : Efforts are also being made to eliminate solvents and catalysts altogether. Sonication-assisted, solvent- and catalyst-free bromination of benzoic acid has been explored as a novel green method for producing bromobenzoic acids. ijisrt.com These approaches, which follow the principles of green chemistry, reduce waste and simplify product purification.

A comparative overview of traditional versus sustainable approaches highlights the direction of future research.

AspectTraditional Synthetic MethodsEmerging Sustainable Protocols
Starting MaterialsPetroleum-based feedstocksRenewable resources (e.g., lignin) rsc.org
OxidantsStoichiometric heavy metal oxidants (e.g., KMnO4, CrO3)Catalytic systems with green oxidants (e.g., H2O2, O2) mdpi.comgoogle.com
SolventsChlorinated hydrocarbons, volatile organic compoundsWater, solvent-free conditions, or recyclable solvents mdpi.comijisrt.com
ByproductsOften toxic and difficult to dispose ofBenign byproducts (e.g., water) and reduced waste streams

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are powerful tools for activating chemical bonds under mild conditions, offering new reaction pathways for aryl halides like this compound. These methods use light or electricity, respectively, to generate highly reactive intermediates.

Electrocatalysis : Nickel-catalyzed electrochemical reactions have emerged as an attractive approach for molecular construction. rsc.org These methods can be used for the arylation and cross-coupling of aryl halides at room temperature using air-stable nickel catalysts. rsc.orgacs.org Electrocatalysis provides a way to control reaction selectivity and can be applied to a broad range of aryl bromides bearing diverse functional groups, including esters and carbonyls. acs.org

Photocatalysis and Photoelectrocatalysis : Visible-light photocatalysis enables chemical transformations by harnessing the energy of light. researchgate.net For instance, photosensitized nickel-catalyzed coupling reactions can form new bonds under mild conditions. researchgate.net A synergistic approach, known as photoelectrocatalysis (PEC), combines light and electricity to drive reactions. A PEC method for the nickel-catalyzed cross-coupling of aryl bromides with amines has been developed that proceeds at an ultra-low potential, avoiding the overoxidation of products. researchgate.net This strategy demonstrates good functional group tolerance and a wide substrate scope. researchgate.net Furthermore, photocatalytic methods are being explored for the hydrofunctionalization of alkenes using benzoic esters as precursors to generate radicals under visible light irradiation. acs.org

These advanced catalytic systems offer significant advantages over traditional thermal methods.

MethodEnergy SourceKey Features and AdvantagesExample Application for Aryl Bromides
ElectrocatalysisElectricityMild reaction conditions (room temp), use of air-stable catalysts, high functional group tolerance. rsc.orgacs.orgNi-catalyzed homo-coupling and cross-coupling of aryl bromides. rsc.org
PhotocatalysisVisible LightAvoids high temperatures, enables unique reaction pathways via excited-state species. researchgate.netPhotosensitized Ni-catalyzed coupling of benzoic acid derivatives with aryl bromides. researchgate.net
PhotoelectrocatalysisLight & ElectricitySynergistic catalysis, operates at very low potentials, prevents product overoxidation. researchgate.netNi-catalyzed C-N cross-coupling of aryl bromides with amines. researchgate.net

High-Throughput Experimentation (HTE) and Automation in Reaction Discovery and Optimization

The discovery and optimization of new chemical reactions are traditionally labor-intensive and time-consuming. High-Throughput Experimentation (HTE) and automation are transforming this process by enabling the rapid screening of numerous reaction conditions in parallel.

Rapid Reaction Screening : HTE platforms, often utilizing multi-well plates, allow chemists to systematically vary catalysts, ligands, bases, solvents, and temperatures to quickly identify optimal conditions. nih.govdomainex.co.uk This approach has been successfully applied to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a key transformation for aryl halides. nih.govdomainex.co.uk Data analysis is often aided by specialized software that can process large datasets from techniques like UPLC-MS to generate "heat maps" of reaction success. domainex.co.uk

Automated Synthesis Systems : Robotic systems are being developed to fully automate the synthesis process, from dispensing reagents to purification and analysis. nih.gov These systems provide greater consistency and can operate continuously, significantly accelerating the synthesis of compound libraries for applications like drug discovery. reddit.com Automated platforms can handle diverse reaction types, including solid-phase synthesis and conventional coupling reactions, under various conditions such as heating or microwave irradiation. nih.gov The integration of HTE and automated synthesis creates a powerful workflow for discovering novel derivatives of molecules like this compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques for In Situ Reaction Monitoring and Purity Analysis

A deep understanding of reaction mechanisms and kinetics is crucial for optimization and control. Advanced analytical techniques that allow for real-time, in situ monitoring are becoming indispensable tools in modern organic chemistry.

In Situ Spectroscopic Monitoring : Techniques like Raman and NMR spectroscopy can be used to probe reactions as they occur, providing valuable mechanistic insights without the need for quenching and sampling. In situ Raman spectroscopy has been employed to monitor the electroreductive dehalogenation of aryl halides at electrode interfaces. rsc.orgrsc.org Similarly, in situ ³¹P NMR studies have been used to investigate the mechanism of Heck reactions involving aryl bromides, tracking the palladium-phosphine complexes that form during the catalytic cycle. researchgate.net

Advanced Chromatographic Analysis : For purity analysis and reaction screening, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a key technology. It offers rapid and sensitive analysis, making it ideal for the high-throughput screening of reaction outcomes in HTE workflows. domainex.co.uk

Computational Design of Novel Reactions and Prediction of New Derivatives with Desired Reactivity

Computational chemistry provides powerful predictive tools that can guide and accelerate experimental research. By modeling molecules and reaction pathways, scientists can screen potential candidates and design experiments more intelligently.

Predicting Reactivity : Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and predict the reactivity of molecules. unamur.be DFT calculations can determine parameters like frontier molecular orbital energies (HOMO-LUMO), which provide insights into kinetic stability and chemical reactivity. researchgate.net For substituted benzoic acids, DFT has been used to calculate quantum chemical parameters that correlate well with experimental pKa values, demonstrating its ability to predict how substituents influence acidity. unamur.beresearchgate.net

Mechanism and Stability Analysis : Computational studies can elucidate reaction mechanisms and predict the stability of intermediates and products. nih.govscielo.org.za For example, DFT calculations have been used to support the experimental findings on the mesomorphic (liquid crystal) behavior of benzoic acid derivatives, showing how changes in molecular structure affect intermolecular interactions like hydrogen bonding. nih.gov Molecular dynamics (MD) simulations can further probe the behavior of molecules in solution, identifying dominant self-association patterns that can influence processes like crystallization. ucl.ac.uk By applying these computational tools to this compound, researchers can predict its reactivity in various transformations and design new derivatives with specific desired electronic and physical properties.

Computational Parameters and Their Significance in Predicting Reactivity
Computational ParameterMethod of CalculationSignificance
Frontier Molecular Orbital (HOMO/LUMO) EnergiesDFTIndicates electron-donating/accepting ability and chemical reactivity. The energy gap relates to kinetic stability. researchgate.net
Atomic Charges (Mulliken, Löwdin, etc.)DFTDescribes the electron distribution in a molecule; can correlate with properties like acidity (pKa). unamur.be
Proton Dissociation Enthalpy (ΔHprot)DFTThe energy difference between a carboxylic acid and its conjugate base, which correlates strongly with pKa.
Molecular Electrostatic Potential (MEP)DFTMaps charge distribution to predict sites for electrophilic and nucleophilic attack.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-6-(methoxycarbonyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A scalable synthesis involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. For bromination, regioselectivity can be controlled using Lewis acid catalysts (e.g., FeBr₃) at 0–5°C. Optimization includes monitoring reaction progress via HPLC or TLC to minimize byproducts. Post-bromination, recrystallization from ethanol/water mixtures improves purity. Scale-up (e.g., 70 kg/batch) requires controlled addition rates to manage exothermic reactions .

Q. How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methoxycarbonyl group appears as a singlet (~δ 3.9 ppm in ¹H; ~δ 165–170 ppm in ¹³C). Bromine’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm).
  • IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; carboxylic acid: ~1680 cm⁻¹) confirm functional groups.
  • LC-MS : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 259.0) and fragments (e.g., loss of CO₂CH₃) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : After acidification (pH ~2–3), liquid-liquid extraction with ethyl acetate removes hydrophilic impurities. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers. Final recrystallization in toluene yields >98% purity. Purity is validated by melting point analysis (literature comparison) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods predict reactivity for substitution reactions involving the bromine atom?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic aromatic substitution. Electron-withdrawing groups (e.g., methoxycarbonyl) activate the para position, favoring substitution at C-2 or C-5. Solvent effects (e.g., DMF vs. THF) are simulated using the Polarizable Continuum Model (PCM). Experimental validation via kinetic studies (e.g., tracking bromide release via ion chromatography) resolves computational-experimental discrepancies .

Q. What strategies resolve contradictions between theoretical and experimental crystallographic data for this compound?

  • Methodological Answer : SHELXL refinement (using Olex2 or WinGX) identifies outliers in residual electron density maps. Twinning or disorder is addressed by partitioning the model into discrete domains. Hydrogen bonding networks (e.g., carboxylic acid dimerization) are validated using Mercury software. If experimental unit cell parameters conflict with predicted values (e.g., from Powder-X), synchrotron XRD or low-temperature data collection improves resolution .

Q. How can regioselectivity challenges in bromination steps be systematically addressed?

  • Methodological Answer : Competitive bromination at ortho/meta positions is mitigated by steric hindrance (using bulky directing groups) or electronic effects (pre-functionalization with nitro groups). In situ IR monitoring tracks intermediate formation (e.g., bromonium ion). Post-reaction, NOESY NMR or X-ray crystallography confirms regiochemistry. Contradictory data (e.g., unexpected byproducts) are analyzed via GC-MS to identify competing pathways .

Q. What are the applications of this compound in synthesizing bioactive derivatives?

  • Methodological Answer : The bromine atom enables Suzuki-Miyaura cross-coupling (e.g., with arylboronic acids) to generate biaryl intermediates for kinase inhibitors. The carboxylic acid group is esterified or amidated for prodrug design. In SGLT2 inhibitor synthesis, bromine is replaced with thiophene via Ullmann coupling, followed by hydrolysis to activate the pharmacophore .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.